Unveiling D-Mannose-13C6: A Technical Guide to its Synthesis, Properties, and Applications
Unveiling D-Mannose-13C6: A Technical Guide to its Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and metabolic significance of D-Mannose-13C6. This isotopically labeled monosaccharide serves as a powerful tool in metabolic research, offering a window into the intricate pathways of cellular glycosylation and carbohydrate metabolism. This document details its physical and chemical characteristics, outlines general synthetic approaches, and illustrates its central role in metabolic flux analysis.
Chemical and Physical Properties
D-Mannose-13C6 is a stable, non-radioactive isotopologue of D-Mannose where all six carbon atoms are replaced with the 13C isotope. This uniform labeling allows for precise tracking and quantification of mannose metabolism in biological systems using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Table 1: Physicochemical Properties of D-Mannose-13C6
| Property | Value | Source |
| Molecular Formula | ¹³C₆H₁₂O₆ | --INVALID-LINK-- |
| Molecular Weight | 186.11 g/mol | --INVALID-LINK--[1][2][3] |
| Appearance | White powder | --INVALID-LINK-- |
| Melting Point | 133 °C (literature) | --INVALID-LINK--[1] |
| Optical Activity | [α]20/D +14.5°, c = 1 in H₂O | --INVALID-LINK--[1] |
| Isotopic Purity | ≥98 atom % ¹³C | --INVALID-LINK--[1] |
| Solubility | Soluble in water | --INVALID-LINK--[4] |
Table 2: Spectroscopic Data of D-Mannose (Reference for D-Mannose-13C6)
| Technique | Key Features |
| ¹³C NMR (H₂O, 125 MHz) | Chemical shifts for the six carbon atoms can be found in databases like the Human Metabolome Database. The spectrum of D-Mannose-13C6 will show complex splitting patterns due to ¹³C-¹³C coupling. |
| Mass Spectrometry | The mass shift of M+6 compared to unlabeled D-Mannose is a key identifier.[1] |
Synthesis of D-Mannose-13C6
The synthesis of uniformly ¹³C-labeled monosaccharides like D-Mannose-13C6 is a complex process that typically involves either chemical or chemo-enzymatic methods. While specific, detailed protocols for the synthesis of D-Mannose-13C6 are often proprietary, the general strategies are well-established in the field of carbohydrate chemistry.
General Synthetic Approaches
Chemical and chemo-enzymatic methods are the primary routes for producing isotopically labeled monosaccharides.[5] These methods often start with smaller, readily available ¹³C-labeled precursors.
1. Chemical Synthesis:
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Cyanohydrin Reduction (CR): This is a classical method for elongating a sugar chain by one carbon atom.[5] By using a ¹³C-labeled cyanide source (e.g., K¹³CN), a ¹³C atom can be introduced at the C1 position. Iterative cycles of this process, combined with other chemical modifications, can lead to a fully labeled hexose.
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Molybdate-Catalyzed Epimerization (MCE): This method allows for the interconversion of aldose epimers.[5] For instance, it can be used to convert a more readily synthesized labeled glucose derivative into the corresponding mannose derivative.
2. Chemo-enzymatic Synthesis: This approach combines the specificity of enzymes with the versatility of chemical reactions. Enzymes like aldolases can be used to form carbon-carbon bonds between ¹³C-labeled building blocks, leading to the stereospecific synthesis of the desired sugar.
A Generalized Experimental Workflow
The following diagram illustrates a conceptual workflow for the synthesis and purification of D-Mannose-13C6.
Chemical Properties and Stability
D-Mannose-13C6 is chemically stable under standard laboratory conditions. As a solid, it should be stored at room temperature away from light and moisture.[3] In solution, its stability is comparable to that of unlabeled D-Mannose.
Reactivity:
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The reactivity of D-Mannose-13C6 is essentially identical to that of natural D-Mannose. It undergoes typical carbohydrate reactions such as glycosylation, oxidation, and reduction.
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It is a combustible solid, and in a finely distributed form, it can potentially form explosive dust-air mixtures.[6]
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It may react violently with strong oxidizing agents.[6]
Metabolic Pathway and Applications in Research
D-Mannose plays a crucial role in human metabolism, particularly in the glycosylation of proteins.[7] D-Mannose-13C6 is an invaluable tracer for studying these pathways in detail.
The Metabolic Fate of D-Mannose
Once transported into the cell, D-Mannose is rapidly phosphorylated by hexokinase to form Mannose-6-phosphate. This intermediate is at a critical branch point, leading either to glycolysis or to the synthesis of activated mannose donors for glycosylation reactions.[8]
The following diagram illustrates the central metabolic pathway of D-Mannose.
Applications in Metabolic Flux Analysis (MFA)
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates of intracellular metabolic reactions.[9] D-Mannose-13C6 is an ideal tracer for these studies. By introducing D-Mannose-13C6 into a biological system and analyzing the isotopic enrichment in downstream metabolites, researchers can precisely map the flow of carbon through various metabolic pathways.[10][11]
Experimental Protocol for a Typical ¹³C-MFA Experiment:
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Cell Culture: Cells of interest are cultured in a defined medium.
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Isotopic Labeling: The cells are switched to a medium containing D-Mannose-13C6 as the sole or a major carbon source. The culture is maintained until a metabolic and isotopic steady state is reached.
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Metabolite Extraction: Intracellular and extracellular metabolites are rapidly extracted from the cells.
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Analytical Measurement: The isotopic labeling patterns of key metabolites (e.g., amino acids, TCA cycle intermediates) are determined using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Computational Modeling: The experimental labeling data, along with other physiological data (e.g., substrate uptake and product secretion rates), are used to constrain a metabolic model. Computational software is then used to estimate the intracellular metabolic fluxes that best fit the experimental data.[11]
Conclusion
D-Mannose-13C6 is a critical tool for researchers in the fields of metabolism, glycobiology, and drug development. Its stable isotopic label allows for the precise and quantitative analysis of mannose metabolism and its role in complex biological systems. While its synthesis is complex, its commercial availability provides researchers with access to this powerful tracer. The ability to track the metabolic fate of mannose with high resolution using techniques like ¹³C-MFA provides invaluable insights into cellular physiology and disease states.
References
- 1. D-Mannose-13C6 98 atom % 13C | 287100-74-7 [sigmaaldrich.com]
- 2. D-Mannose-13C6 | C6H12O6 | CID 131877173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. D-Mannose (U-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-6567-0.25 [isotope.com]
- 4. innophos.com [innophos.com]
- 5. Metabolism of d-Mannose in Aerobacter aerogenes: Evidence for a Cyclic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Mannose - Wikipedia [en.wikipedia.org]
- 8. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]
- 11. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
